molecular formula C10H17NO3 B14049833 (S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one

(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one

Cat. No.: B14049833
M. Wt: 199.25 g/mol
InChI Key: KQLQSJJUUZQXGN-SNVBAGLBSA-N
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Description

(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a dihydro-oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl nitrite with appropriate starting materials under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal-free conditions, and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The tert-butyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure provides a balance of stability and reactivity, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(6S)-6-tert-butyl-5-methoxy-6-methyl-3H-1,4-oxazin-2-one

InChI

InChI=1S/C10H17NO3/c1-9(2,3)10(4)8(13-5)11-6-7(12)14-10/h6H2,1-5H3/t10-/m1/s1

InChI Key

KQLQSJJUUZQXGN-SNVBAGLBSA-N

Isomeric SMILES

C[C@@]1(C(=NCC(=O)O1)OC)C(C)(C)C

Canonical SMILES

CC1(C(=NCC(=O)O1)OC)C(C)(C)C

Origin of Product

United States

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